Dehydrotumulosic acid

Descripción

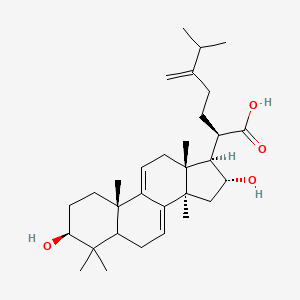

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-YEXRKOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Dehydrotumulosic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrotumulosic acid, a lanostane-type triterpenoid, is a prominent bioactive secondary metabolite isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos). This document provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthesis, and methods for its isolation and quantification. While the complete biosynthetic pathway is an active area of research, this guide elucidates the current understanding of the enzymatic processes involved, starting from primary metabolites. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and analytical determination of this compound, alongside quantitative data on its distribution within its natural fungal host. Information on its role in relevant signaling pathways is also provided. It is important to note that, to date, there is no published literature on the total chemical synthesis of this compound.

Natural Origin

This compound is a natural product primarily found in the fungus Poria cocos, also known as Fu-Ling, a widely used traditional Chinese medicine.[1][2][3] This saprophytic fungus grows on the roots of various pine trees.[4] this compound is one of the major triterpenoidal constituents of P. cocos and is considered to be one of its key bioactive components, contributing to its therapeutic effects.[1][5]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for lanostane-type triterpenoids, which originates from the mevalonate (MVA) pathway. The process begins with the condensation of acetyl-CoA units and proceeds through a series of enzymatic reactions to form the key precursor, lanosterol.

Formation of Lanosterol

The initial steps of the MVA pathway leading to the formation of the isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are well-established. These units are then sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined tail-to-tail to create squalene, which is then epoxidized to 2,3-oxidosqualene. The final step in the formation of the tetracyclic lanostane skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase.[2]

Post-Lanosterol Modifications

Following the formation of lanosterol, a series of post-modification reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, are responsible for the structural diversification of triterpenoids in Poria cocos.[1][2] While the specific enzymes responsible for the conversion of lanosterol to this compound have not been fully elucidated, transcriptomic analyses of Wolfiporia cocos have identified numerous putative CYP450s that are likely involved in triterpenoid biosynthesis.[2][6] The formation of this compound from lanosterol is hypothesized to involve hydroxylation and oxidation reactions at specific positions on the lanostane skeleton.

Chemical Synthesis

Currently, there are no published reports detailing the total chemical synthesis of this compound. The complex, stereochemically rich structure of lanostane-type triterpenoids presents a significant challenge for chemical synthesis.

Quantitative Data

The concentration of this compound varies in different parts of the Wolfiporia cocos fungus and is also influenced by cultivation methods. The surface layer of the sclerotium has been found to contain the highest concentrations of major triterpenoids, including this compound.

| Compound | Natural Sclerotium (Surface Layer) (g/kg) | Pollution-Controlled Cultured Sclerotium (Surface Layer) (g/kg) | Natural Sclerotium (Inner Part) (g/kg) | Pollution-Controlled Cultured Sclerotium (Inner Part) (g/kg) |

| This compound | 12.3 ± 0.3 | 14.8 ± 0.8 | Not Reported | Not Reported |

| Polyporenic acid C | 0.9 | 18.1 ± 0.6 | Not Reported | Not Reported |

| Pachymic acid | 1.3 | 17.6 ± 1.3 | Not Reported | Not Reported |

| Dehydrotrametenolic acid | 13.5 ± 0.8 | 21.2 ± 1.5 | Not Reported | Not Reported |

| Dehydroeburicoic acid | 8.5 ± 0.2 | 9.1 ± 0.7 | Not Reported | Not Reported |

| Data adapted from: Determination of the Five Main Terpenoids in Different Tissues of Wolfiporia cocos.[5] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes a general method for the extraction and isolation of this compound from Poria cocos.[3]

-

Extraction:

-

Dried and powdered Poria cocos (2 kg) is extracted with 95% ethanol in a Soxhlet apparatus for 10 hours.

-

The ethanol extract is then evaporated to dryness under reduced pressure.

-

-

Solvent Partitioning:

-

The dried extract is suspended in water and partitioned with chloroform.

-

The chloroform-soluble fraction, which contains the triterpenoids, is collected and concentrated.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

The crude chloroform extract is subjected to preparative HPLC for further purification.

-

Column: C18 reversed-phase column.

-

The specific gradient and solvent system for preparative HPLC would need to be optimized based on the complexity of the extract.

-

Analytical Determination of this compound by HPLC

A reversed-phase HPLC method has been developed for the quantitative analysis of this compound in Poria cocos.[3]

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 200 x 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: Methanol-acetonitrile-2% glacial acetic acid (v/v/v). The exact ratio should be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 242 nm.

-

Internal Standard: Testosterone propionate can be used for quantification.

-

Quantification: A calibration curve is constructed using a series of standard solutions of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-hyperglycemic properties being the most studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. It has been shown to inhibit inflammation induced by agents such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and arachidonic acid (AA).[7] The mechanism is thought to involve the inhibition of key inflammatory enzymes and mediators. Triterpenes, in general, are known to inhibit enzymes like phospholipase A2 (PLA2), cyclooxygenase (COX), and lipoxygenase (LOX), which are crucial in the inflammatory cascade.[8]

Anti-hyperglycemic Activity

Studies have shown that this compound possesses anti-hyperglycemic effects by acting as an insulin sensitizer.[4] Interestingly, its mechanism of action appears to be independent of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, a common target for insulin-sensitizing drugs.[4][9]

Conclusion

This compound is a naturally occurring lanostane-type triterpenoid with significant biological activities. Its origin is firmly established in the medicinal fungus Poria cocos. The biosynthetic pathway is understood to proceed through the mevalonate pathway to lanosterol, followed by a series of largely uncharacterized enzymatic modifications, likely involving cytochrome P450 enzymes. While methods for its isolation and quantification from its natural source are well-documented, the total chemical synthesis of this complex molecule remains an open challenge. Further research into the specific enzymes of its biosynthetic pathway could enable biotechnological production and provide access to novel derivatives with enhanced therapeutic potential.

References

- 1. An omics-based characterization of Wolfiporia cocos reveals three CYP450 members involved in the biosynthetic pathway of pachymic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De Novo Sequencing and Transcriptome Analysis of Wolfiporia cocos to Reveal Genes Related to Biosynthesis of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3 beta-p-hydroxybenzoylthis compound from Poria cocos, and its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Bioactivity Screening of Dehydrotumulosic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactivity Profile of Dehydrotumulosic Acid

Anti-Hyperglycemic Activity

This compound has been identified as a potent anti-hyperglycemic agent. Studies on the crude extract of Poria cocos and its isolated triterpenes have demonstrated that DTA exhibits a more significant blood glucose-lowering effect compared to other related compounds like dehydrotrametenolic acid and pachymic acid.[1]

Mechanism of Action: The anti-hyperglycemic effect of this compound is attributed to its activity as an insulin sensitizer.[1] Mechanistic studies in streptozotocin-treated mice have shown that DTA enhances insulin sensitivity, thereby promoting glucose uptake and utilization. Notably, this action is independent of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway, a common target for many synthetic anti-diabetic drugs.[1] This suggests that DTA may exert its effects through a novel or alternative signaling cascade, making it a valuable candidate for the development of new anti-diabetic therapies.

Disclaimer: Specific IC50 or EC50 values for the anti-hyperglycemic activity of this compound are not available in the currently reviewed literature.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, a comprehensive table of IC50 values cannot be provided at this time. The following table summarizes the qualitative findings.

| Bioactivity | Finding | Quantitative Data (IC50/EC50) | Reference |

| Anti-Hyperglycemic | Possesses a greater anti-hyperglycemic effect than dehydrotrametenolic acid and pachymic acid.[1] | Not Available | [1] |

| Acts as an insulin sensitizer.[1] | Not Available | [1] | |

| Mechanism is independent of the PPAR-γ pathway.[1] | Not Available | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of a compound against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (DTA)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of DTA in the complete medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of DTA. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DTA, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of DTA compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

In Vitro Anti-Inflammatory Activity

This assay measures the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Nitric oxide (NO) is a key inflammatory mediator. In this assay, macrophages (e.g., RAW 264.7) are stimulated with LPS to produce NO. The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

This compound (DTA)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of DTA for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), a vehicle control group (cells with vehicle and LPS), and a positive control group (cells with a known NO inhibitor and LPS).

-

Griess Reaction: After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by DTA. The IC50 value can then be calculated.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay uses heat-induced denaturation of egg albumin as a model. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.

Materials:

-

Fresh hen's egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound (DTA)

-

Aspirin or Diclofenac sodium (as a standard drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or BSA solution), 2.8 mL of PBS, and 2 mL of various concentrations of DTA.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

-

Data Analysis: The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 The IC50 value can be determined from a dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of similar triterpenoids. It is important to note that the direct effect of this compound on these specific pathways has not yet been definitively established in the reviewed literature.

Caption: Hypothesized Anti-Inflammatory Mechanism of this compound via NF-κB Pathway.

Caption: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.

References

Dehydrotumulosic Acid: A Technical Guide on its Anti-Hyperglycemic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrotumulosic acid, a triterpene isolated from Poria cocos, has demonstrated significant anti-hyperglycemic properties. This technical guide consolidates the current understanding of its effects, detailing the quantitative data from preclinical studies, the experimental methodologies employed, and the putative signaling pathways involved in its mechanism of action. The evidence suggests that this compound acts as an insulin sensitizer, offering a potential therapeutic avenue for type 2 diabetes. This document aims to provide a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Quantitative Data on Anti-Hyperglycemic Effects

The anti-hyperglycemic activity of this compound has been evaluated in diabetic animal models. The following tables summarize the key quantitative findings from a pivotal study by Li et al. (2011).[1][2][3]

Table 1: Effect of P. cocos Crude Extract on Blood Glucose Levels in db/db Mice [1][2]

| Treatment Group | Dose (mg/kg body weight) | Blood Glucose Reduction (%) | Significance (p-value) |

| P. cocos Crude Extract | 50 | Significant | < 0.05 |

| P. cocos Crude Extract | 100 | More significant | < 0.01 |

| P. cocos Crude Extract | 200 | Most significant | < 0.001 |

Note: This table is based on the reported dose-dependent effect of the crude extract from which this compound was isolated as a primary active component.

Table 2: Comparative Anti-Hyperglycemic Effect of Triterpenes from P. cocos [1][2][3]

| Compound | Relative Anti-Hyperglycemic Effect |

| This compound | High |

| Dehydrotrametenolic acid | Moderate |

| Pachymic acid | Low |

Note: This table illustrates the superior anti-hyperglycemic activity of this compound compared to other triterpenes isolated from the same source.

Experimental Protocols

The following sections detail the methodologies used in the key studies investigating the anti-hyperglycemic effects of this compound.

Animal Models

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking type 2 diabetes in humans. They are used to assess the blood glucose-lowering effects of compounds.[1][2]

-

Streptozotocin (STZ)-Treated Mice: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of insulin deficiency and hyperglycemia, thereby modeling type 1 diabetes. This model is particularly useful for investigating insulin sensitizer activity, as the effects of insulin secretagogues are nullified.[1][2]

Bioactivity-Directed Fractionation and Isolation

The isolation of this compound was achieved through a bioactivity-directed fractionation and isolation (BDFI) strategy.[1][2][3]

Caption: Bioactivity-directed isolation of this compound.

In Vivo Anti-Hyperglycemic Activity Assessment

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Compound Administration: this compound, other fractions, or vehicle control are administered to the respective groups, typically via oral gavage.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points (e.g., 0, 2, 4, 6 hours) after administration. Blood glucose levels are measured using a glucometer.

-

Data Analysis: The percentage reduction in blood glucose levels is calculated and statistically analyzed to determine the significance of the effect.

Insulin Sensitizer Activity Assay in STZ-Treated Mice

-

Induction of Diabetes: Mice are treated with STZ to induce hyperglycemia.

-

Treatment: The STZ-treated mice are administered with the test compounds (e.g., this compound) or controls.

-

Insulin Challenge: A dose of insulin is administered to the mice.

-

Blood Glucose Measurement: Blood glucose levels are monitored at regular intervals following the insulin challenge.

-

Evaluation: An enhanced reduction in blood glucose levels in the presence of the test compound compared to the control group indicates insulin-sensitizing activity.[1][2]

Signaling Pathways in Anti-Hyperglycemic Action

The precise signaling pathway of this compound is still under investigation. However, based on the experimental evidence that it acts as an insulin sensitizer and does not activate the PPAR-γ pathway, a putative mechanism can be proposed.[1][2] Triterpenoids, as a class of compounds, are known to modulate key signaling pathways involved in glucose metabolism, such as the AMPK and PI3K-Akt pathways.

Putative Insulin Sensitizing Pathway

The following diagram illustrates a potential signaling cascade for the insulin-sensitizing effect of this compound, based on known pathways for similar compounds.

Caption: Putative insulin sensitizing pathway of this compound.

Experimental Workflow for Elucidating Mechanism

The following diagram outlines a logical workflow for further elucidating the molecular mechanism of this compound.

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound presents a promising natural product lead for the development of novel anti-hyperglycemic agents. Its demonstrated insulin-sensitizing activity, independent of the PPAR-γ pathway, suggests a potentially favorable side-effect profile compared to some existing therapies. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways of this compound. Further preclinical studies are warranted to evaluate its long-term efficacy, safety, and pharmacokinetic profile, paving the way for potential clinical development.

References

Dehydrotumulosic Acid: Uncovering Alternative Natural Sources and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dehydrotumulosic acid, a lanostane-type triterpenoid primarily known from the medicinal mushroom Wolfiporia cocos (syn. Poria cocos), has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of natural sources of this compound beyond W. cocos, with a particular focus on the birch polypore, Fomitopsis betulina. This document summarizes quantitative data on the prevalence of this compound in these fungal species, details the experimental protocols for its extraction and quantification, and elucidates its known biological activities and associated signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a tetracyclic triterpenoid belonging to the lanostane family. For centuries, its primary source, Wolfiporia cocos, has been a staple in Traditional Chinese Medicine, valued for its diuretic, sedative, and tonic properties[1][2]. Modern research has identified this compound as one of the key bioactive constituents of W. cocos, contributing to its therapeutic effects[1][3]. This has spurred interest in identifying other natural sources of this promising compound to ensure a sustainable supply and explore potential variations in yield and accompanying synergistic compounds. This guide focuses on presenting the current knowledge of alternative fungal sources of this compound, with a particular emphasis on providing practical, technical information for researchers in natural product chemistry and drug discovery.

Natural Sources of this compound

While Wolfiporia cocos remains the most well-documented source, recent phytochemical investigations have identified this compound and its derivatives in other fungi, most notably Fomitopsis betulina.

Wolfiporia cocos (Poria cocos)

Wolfiporia cocos, commonly known as Fu Ling, is a wood-decay fungus that grows on the roots of pine trees. The sclerotium, a dense mass of mycelium, is the part used for medicinal purposes. The concentration of this compound in W. cocos can vary significantly depending on the geographical origin and the specific part of the sclerotium being analyzed[3][4]. The surface layer, or "bark," of the sclerotium generally contains higher concentrations of triterpenoids, including this compound, compared to the inner parts[4].

Fomitopsis betulina (Birch Polypore)

Fomitopsis betulina, formerly known as Piptoporus betulinus, is a common bracket fungus that grows on birch trees. It has a long history of use in European folk medicine[5]. Recent studies have confirmed the presence of this compound, along with a variety of other lanostane-type triterpenoids, in the fruiting bodies of this mushroom[6][7]. The discovery of this compound in F. betulina presents a significant alternative and readily available source for this compound.

Quantitative Analysis of this compound

The quantification of this compound in fungal matrices is crucial for quality control, standardization of extracts, and assessing the economic viability of a source. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Table 1: Content of this compound in Wolfiporia cocos from Different Geographical Locations in China

| Sample No. | Geographical Origin | This compound Content (%) |

| 1 | Taihu, Anhui | 0.0786 |

| 2 | Enshi, Hubei | 0.2349 |

| 3 | Shijiazhuang, Hebei | 0.1754 |

| 4 | Guilin, Guangxi | 0.3038 |

| 5 | Anqing, Anhui | 0.1860 |

| 6 | Lijiang, Yunnan | 0.1936 |

| 7 | Qianshan, Anhui | 0.1637 |

| 8 | Yuexi, Anhui | 0.1984 |

| 9 | Bozhou, Anhui | 0.1682 |

| 10 | Emei, Sichuan | 0.1895 |

| 11 | Yuexi, Anhui | 0.1964 |

| 12 | Chengdu, Sichuan | 0.2644 |

| 13 | Hangzhou, Zhejiang | 0.1194 |

| 14 | Kunming, Yunnan | 0.1852 |

| 15 | Changsha, Hunan | 0.2392 |

| 16 | Bozhou, Anhui | 0.1661 |

| 17 | Yingshan, Hubei | 0.2461 |

| 18 | Xinxiang, Henan | 0.1556 |

| 19 | Wuhan, Hubei | 0.0964 |

| 20 | Changsha, Hunan | 0.2122 |

| 21 | Xiping, Henan | 0.0023 |

| 23 | Gejiu, Yunnan | 0.2155 |

Data sourced from a study by Hu et al. (2002)[3]. The content is presented as a percentage of the dry weight of the sclerotium.

Table 2: Content of this compound and Other Major Triterpenoids in Different Tissues of Wolfiporia cocos

| Tissue | This compound (g/kg) | Polyporenic Acid C (g/kg) | Pachymic Acid (g/kg) | Dehydrotrametenolic Acid (g/kg) | Dehydroeburicoic Acid (g/kg) |

| Surface Layer (Pollution-controlled culture) | 14.8 ± 0.8 | 18.1 ± 0.6 | 17.6 ± 1.3 | 21.2 ± 1.5 | 9.1 ± 0.7 |

| Surface Layer (Natural) | 12.3 ± 0.3 | 15.9 ± 0.9 | 16.3 ± 1.3 | 13.5 ± 0.8 | 8.5 ± 0.2 |

| Sclerotium (Pollution-controlled culture) | 4.5 ± 0.2 | 5.2 ± 0.4 | 6.8 ± 0.5 | 4.1 ± 0.3 | 3.2 ± 0.1 |

| Sclerotium (Natural) | 3.8 ± 0.1 | 4.7 ± 0.3 | 5.9 ± 0.4 | 3.6 ± 0.2 | 2.9 ± 0.1 |

| Fruiting Body (Matured) | 0.2 ± 0.01 | 0.3 ± 0.02 | 0.4 ± 0.03 | 0.2 ± 0.01 | 0.1 ± 0.01 |

| Mycelium (Cultured) | 1.1 ± 0.1 | Not Detected | 1.5 ± 0.2 | Not Detected | 0.8 ± 0.1 |

Data presented as mean ± standard deviation. Sourced from a study by Fu et al. (2018)[4].

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from fungal sources, based on established and published research.

Extraction and Isolation of this compound from Wolfiporia cocos

This protocol is adapted from the methodology described by Hu et al. (2002)[3].

Objective: To extract and isolate this compound from the dried sclerotium of Wolfiporia cocos.

Materials:

-

Dried, powdered sclerotium of Wolfiporia cocos

-

95% Ethanol

-

Chloroform

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: A quantity of 2 kg of air-dried powder of Poria cocos is extracted with 95% ethanol. The extract is then evaporated to dryness using a rotary evaporator.

-

Solvent Partitioning: The residue is dissolved in water and then extracted with chloroform. The chloroform-soluble fraction is collected.

-

Column Chromatography: The chloroform-soluble fraction (approximately 7.0 g) is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of petroleum ether-ethyl acetate (starting with a v/v ratio of 2:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are combined and may require further purification by recrystallization or preparative HPLC to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is a generalized procedure based on methods described for the analysis of triterpenoids in Wolfiporia cocos and Fomitopsis betulina[3][8][9][10].

Objective: To quantify the amount of this compound in a fungal extract.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., ZORBAX SB-C18, 5 µm, 4.6 × 250 mm).

-

Mobile Phase: A gradient of acetonitrile and 0.2% (v/v) aqueous acetic acid or a mixture of methanol-acetonitrile-2% glacial acetic acid. The exact gradient program should be optimized for the specific separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 242 nm.

-

Injection Volume: 20 µL.

-

Internal Standard: Testosterone propionate can be used as an internal standard for improved accuracy[3].

Sample Preparation:

-

Extraction: Accurately weigh a known amount of the dried, powdered fungal material.

-

Sonication: Add a specific volume of methanol or another suitable solvent and extract using an ultrasonic bath for a defined period (e.g., 30 minutes).

-

Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

A calibration curve is constructed by injecting known concentrations of a pure this compound standard.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

This compound and related lanostane triterpenoids exhibit a range of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. The inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory effects of many natural products[8][9]. Lanostane triterpenoids can suppress the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus[3][6].

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Some lanostane triterpenoids have been found to modulate the MAPK pathway, which can also contribute to their anti-inflammatory effects[3][6].

-

PPARγ Activation: While some studies have investigated the role of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in the anti-hyperglycemic effects of this compound, it appears that its insulin-sensitizing activity is not mediated through the activation of the PPAR-γ pathway[11][12].

Anticancer Activity

Lanostane-type triterpenoids, as a class, have shown significant potential as anticancer agents. Their mechanisms of action are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

-

Induction of Apoptosis: Many lanostane triterpenoids can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspase cascades and modulation of the Bcl-2 family of proteins[13][14].

-

Cell Cycle Arrest: These compounds can also arrest the cell cycle at different phases (e.g., G1 or G2/M), thereby inhibiting the proliferation of cancer cells[14].

-

Inhibition of Signaling Pathways: The anticancer effects of lanostane triterpenoids are often linked to their ability to interfere with key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway and the MAPK pathway[7][13].

Visualizations

Diagram 1: General Workflow for Extraction and Analysis of this compound

Caption: Workflow for this compound Extraction and Analysis.

Diagram 2: Simplified Anti-inflammatory Signaling Pathway of Lanostane Triterpenoids

Caption: Lanostane Triterpenoid Anti-inflammatory Mechanism.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and potential anticancer activities. While Wolfiporia cocos is its most recognized source, this guide highlights Fomitopsis betulina as a significant and alternative natural reservoir. The provided quantitative data and detailed experimental protocols offer a practical foundation for researchers to further explore these fungal sources. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB, provides a strong rationale for its continued investigation as a lead compound in drug discovery programs. Future research should focus on clinical trials to validate the therapeutic efficacy of this compound and on optimizing its production through biotechnological approaches.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]

- 13. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biosynthesis of Dehydrotumulosic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of dehydrotumulosic acid, a significant lanostane-type triterpenoid found in the medicinal fungus Poria cocos (Wolfiporia cocos). This document details the proposed enzymatic steps, key candidate genes, quantitative data from various studies, and detailed experimental protocols to facilitate further research and development in this area.

Introduction to this compound

This compound is a tetracyclic triterpenoid that contributes to the diverse pharmacological activities of Poria cocos, a fungus long used in traditional medicine.[1][2] Triterpenoids from Poria cocos have garnered interest for their potential anti-inflammatory, anti-cancer, and immunomodulatory properties.[3] Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel enzymatic catalysts for biotechnological applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the well-established mevalonate (MVA) pathway for isoprenoid synthesis, leading to the formation of the triterpenoid precursor, lanosterol. Subsequent modifications of the lanosterol skeleton by a series of enzymes, primarily from the cytochrome P450 (CYP) superfamily, are thought to yield this compound.

The proposed pathway can be divided into three main stages:

-

Formation of the Lanosterol Backbone: This stage follows the canonical MVA pathway, culminating in the cyclization of 2,3-oxidosqualene to lanosterol.

-

Oxidative Modifications of Lanosterol: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, modify the lanosterol core.

-

Formation of this compound: This final stage involves further modifications, including a dehydrogenation step.

Below is a DOT script representation of the proposed biosynthetic pathway.

References

Methodological & Application

Application Note: Quantification of Dehydrotumulosic Acid Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dehydrotumulosic acid. This method is applicable for the determination of this compound in various samples, including fungal extracts such as Poria cocos (Fuling) and plasma samples. The described protocol utilizes a C18 stationary phase with a methanol-acetonitrile-acetic acid mobile phase and UV detection, ensuring simplicity, rapidity, and good reproducibility.[1][2][3]

Introduction

This compound is a significant bioactive triterpenoid compound found in the medicinal fungus Poria cocos. It is recognized for its potential pharmacological activities, making its accurate quantification crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies.[1][2][3] This document provides a detailed protocol for a validated HPLC method suitable for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column is used for separation.[1][3]

-

Solvents: HPLC grade methanol, acetonitrile, and glacial acetic acid.

-

Reagents: this compound reference standard (purity >98%), testosterone propionate (internal standard), and water (HPLC grade).[1][3][4]

2.2. Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Stationary Phase | C18 Column |

| Mobile Phase | Methanol : Acetonitrile : 2% Glacial Acetic Acid (e.g., 13:12:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

| Internal Standard | Testosterone Propionate |

Table 1: HPLC Chromatographic Conditions.[1][2][3]

Protocols

3.1. Preparation of Standard Solutions

-

Primary Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a range of concentrations for constructing a calibration curve.

-

Internal Standard Stock Solution: Prepare a stock solution of testosterone propionate in methanol at a concentration of 1 mg/mL.

3.2. Sample Preparation

-

For Poria cocos Powder:

-

For Plasma Samples:

3.3. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

The determination can be accomplished in less than 50 minutes.[1][3]

Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions. The linearity of the method has been demonstrated with a coefficient of determination (r²) of 0.9999.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this HPLC method.

| Parameter | Value |

| Linearity (r²) | 0.9999 |

| Repeatability (RSD%) | 1.4% (n=6) |

| Recovery | 99.9% (n=6) |

Table 2: Summary of Quantitative Method Validation Data.[3]

Experimental Workflow Diagram

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound in the plasma of rats having taken the traditional chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorlab.com [biorlab.com]

Application Notes and Protocols for UPLC-QTOF-MS/MS Analysis of Dehydrotumulosic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotumulosic acid is a lanostane-type triterpenoid acid found in medicinal fungi such as Poria cocos (Fu Ling), a well-known ingredient in traditional Chinese medicine.[1] This compound and its analogues have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-hyperglycemic and insulin-sensitizing effects.[2][3] As research into the pharmacological activities of this compound progresses, robust and sensitive analytical methods are crucial for its accurate identification and quantification in various biological matrices.

This document provides detailed application notes and protocols for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS). This technique offers high resolution, mass accuracy, and sensitivity, making it ideal for the analysis of complex mixtures and the characterization of natural products.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the UPLC-QTOF-MS/MS analysis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₈O₄ | [5][6][7] |

| Molecular Weight | 484.7 g/mol | [6][7][8] |

| Exact Mass | 484.35526001 Da | [5] |

| Purity (typical) | ≥98% | [6][8] |

Table 2: UPLC-QTOF-MS/MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| UPLC System | |

| Column | C18 or C30 reversed-phase, e.g., ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25.1-30 min, 5% B |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 35 - 40 °C |

| Injection Volume | 1 - 5 µL |

| QTOF-MS System | |

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 2.5 - 3.5 kV |

| Cone Voltage | 30 - 40 V |

| Source Temperature | 100 - 120 °C |

| Desolvation Temperature | 250 - 350 °C |

| Desolvation Gas Flow | 800 - 1000 L/h |

| Collision Energy | Ramped, e.g., 10-40 eV for MS/MS |

| Mass Range | m/z 100 - 1200 |

Table 3: Mass Spectrometric Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Proposed Product Ions (m/z) |

| Positive (ESI+) | 485.3627 [M+H]⁺ | 467.3522 [M+H-H₂O]⁺, 449.3416 [M+H-2H₂O]⁺, 439.3470 [M+H-HCOOH]⁺, 421.3365 [M+H-H₂O-HCOOH]⁺ |

| Negative (ESI-) | 483.3479 [M-H]⁻ | 439.3470 [M-H-CO₂]⁻, 421.3365 [M-H-H₂O-CO₂]⁻ |

Experimental Protocols

Standard Solution Preparation

-

Accurately weigh 1 mg of this compound standard.

-

Dissolve the standard in 1 mL of methanol or a mixture of chloroform and methanol to prepare a 1 mg/mL stock solution.

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water) to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Sample Preparation

The following are generalized protocols. Optimization may be required based on the specific matrix.

A. From Fungal Material (e.g., Poria cocos) [1]

-

Grind the dried fungal material into a fine powder.

-

Accurately weigh 1.0 g of the powder into a flask.

-

Add 20 mL of 80% ethanol and perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.

B. From Plasma Samples [6]

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (if used).

-

Acidify the plasma with 10 µL of 1 M hydrochloric acid.

-

Add 500 µL of ethyl acetate, vortex for 2 minutes to extract the analyte.

-

Centrifuge at 13,000 g for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge at 13,000 g for 5 minutes and transfer the supernatant to a UPLC vial for injection.

Mandatory Visualizations

Caption: Experimental workflow for UPLC-QTOF-MS/MS analysis of this compound.

Caption: Proposed signaling pathway of this compound in enhancing insulin sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Linking MS1 and MS2 signals in positive and negative modes of LC-HRMS in untargeted metabolomics using the ROIMCR approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nebiolab.com [nebiolab.com]

- 4. researchgate.net [researchgate.net]

- 5. A dereplication strategy for identifying triterpene acid analogues in Poria cocos by comparing predicted and acquired UPLC-ESI-QTOF-MS/MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation between Quality and Geographical Origins of Poria cocos Revealed by Qualitative Fingerprint Profiling and Quantitative Determination of Triterpenoid Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.uva.nl [pure.uva.nl]

- 8. researchgate.net [researchgate.net]

Application Note: Structural Elucidation of Dehydrotumulosic Acid using NMR Spectroscopy

Abstract

Dehydrotumulosic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has garnered interest for its potential pharmacological activities. The precise structural characterization of such natural products is fundamental for drug discovery and development. This application note provides a detailed protocol for the isolation and complete structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive ¹H and ¹³C NMR data and illustrate how COSY, HSQC, and HMBC experiments are employed to unambiguously assign the complex structure of this triterpenoid.

Introduction

Poria cocos (Fuling) is a well-known traditional Chinese medicine, and its chemical constituents, particularly triterpenoids, are believed to be responsible for its therapeutic effects, which include immunomodulatory and anti-inflammatory properties.[1][2] this compound is one of the active triterpenoids found in this fungus.[3] Accurate structural determination is the first critical step in understanding its structure-activity relationship and mechanism of action. NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of complex organic molecules like this compound.[1] This note details the necessary protocols, from isolation to final structure confirmation, providing researchers with a practical guide.

Experimental Protocols

A multi-step extraction and chromatographic purification process is required to isolate this compound from its natural source.[1]

Materials:

-

Dried sclerotium of Poria cocos

-

75% Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel (70-230 mesh)

-

C18 reverse-phase silica gel

-

Rotary evaporator

-

Chromatography columns

Protocol:

-

Extraction: The dried and powdered sclerotium of Poria cocos (e.g., 10 kg) is subjected to reflux extraction with 75% ethanol for 3 hours. This process is typically repeated three times to ensure exhaustive extraction.[1]

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane and methanol, starting with a non-polar mixture (e.g., CH₂Cl₂:MeOH, 97:3) and gradually increasing the polarity.[1]

-

Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Reverse-Phase Chromatography: The fraction containing this compound is further purified using a C18 reverse-phase column to yield the pure compound.[3]

Materials:

-

Purified this compound (~5-10 mg)

-

Deuterated pyridine (Pyridine-d₅)

-

5 mm NMR tube

-

Vortex mixer

Protocol:

-

Weigh approximately 5-10 mg of purified this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of Pyridine-d₅ to the NMR tube.

-

Cap the tube and gently vortex the sample until the compound is fully dissolved.

-

The sample is now ready for NMR analysis.

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument include a spectral width of 12-16 ppm, a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 220-240 ppm, a 30° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling systems. It is essential for identifying adjacent protons in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). It is crucial for assigning the carbons that bear protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). It is the key experiment for assembling the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

Results and Data Presentation

The complete ¹H and ¹³C NMR spectral data for this compound, assigned based on the combination of 1D and 2D NMR experiments, are summarized in Table 1.

Table 1: ¹H (400 MHz) and ¹³C (100 MHz) NMR Data for this compound in Pyridine-d₅

| Position | ¹³C (δ ppm) | ¹H (δ ppm) | Multiplicity | J (Hz) |

| 1 | 36.1 | α: 1.55, β: 1.01 | m | |

| 2 | 28.5 | α: 1.95, β: 1.75 | m | |

| 3 | 78.5 | 3.45 | dd | 11.2, 4.4 |

| 4 | 39.2 | - | - | |

| 5 | 51.5 | 0.95 | d | 6.0 |

| 6 | 21.7 | α: 1.58, β: 1.45 | m | |

| 7 | 120.3 | 5.58 | d | 6.0 |

| 8 | 145.7 | - | - | |

| 9 | 140.9 | - | - | |

| 10 | 37.4 | - | - | |

| 11 | 22.1 | α: 2.55, β: 2.45 | m | |

| 12 | 31.1 | α: 2.05, β: 1.85 | m | |

| 13 | 45.1 | - | - | |

| 14 | 51.1 | - | - | |

| 15 | 35.8 | α: 2.15, β: 1.25 | m | |

| 16 | 68.1 | 4.15 | t | 8.0 |

| 17 | 62.5 | 1.80 | m | |

| 18 | 16.5 | 0.85 | s | |

| 19 | 19.1 | 1.25 | s | |

| 20 | 36.5 | 2.50 | m | |

| 21 | 181.1 | - | - | |

| 22 | 30.1 | α: 2.30, β: 2.10 | m | |

| 23 | 26.5 | α: 1.80, β: 1.60 | m | |

| 24 | 149.5 | - | - | |

| 25 | 110.1 | 4.90, 4.85 | s, s | |

| 26 | 21.5 | 1.75 | s | |

| 27 | 22.5 | 1.05 | d | 6.8 |

| 28 | 28.1 | 1.00 | s | |

| 29 | 15.8 | 0.90 | s | |

| 30 | 25.1 | 1.10 | d | 6.8 |

| 31 | 18.5 | 0.98 | s |

Note: Data compiled and adapted from published literature on triterpenoids from Poria cocos.[1][5] Assignments are based on COSY, HSQC, and HMBC correlations.

Visualization of Workflow and Structural Analysis

The overall process from isolation to structure elucidation can be visualized as a clear workflow.

The structure of this compound was elucidated by systematically interpreting the 1D and 2D NMR data.

-

¹³C and DEPT Analysis: The ¹³C NMR spectrum shows 31 distinct carbon signals, consistent with the molecular formula C₃₁H₄₈O₄. DEPT experiments (not shown) would differentiate between CH₃, CH₂, CH, and quaternary carbons, including the two carbonyls (C-21 and C-24), olefinic carbons, and oxygen-bearing carbons (C-3 and C-16).

-

HSQC Analysis: The HSQC spectrum correlates every proton signal (except for hydroxyl protons) to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons listed in Table 1.

-

COSY Analysis: The ¹H-¹H COSY spectrum reveals the proton spin systems. For example, the signal of H-3 (δ 3.45) would show a correlation to the protons on C-2 (δ 1.95, 1.75), establishing the C2-C3 fragment. Similarly, other fragments like C5-C6-C7 and the side chain can be pieced together.

-

HMBC Analysis: The HMBC spectrum is paramount for connecting the fragments and confirming the overall carbon skeleton. Key long-range correlations are used to link spin systems across quaternary carbons. For instance, the methyl protons (H-18, H-19, H-28, H-29, H-31) are singlets and their positions are confirmed by their HMBC correlations to surrounding carbons.

The diagram below illustrates some of the critical HMBC and COSY correlations that would be observed to confirm the structure of this compound.

References

- 1. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity | MDPI [mdpi.com]

- 2. Five new lanostane-type triterpenoids from Poria cocos and their in vitro anti-asthmatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Poria cocos Lanostane Triterpenoids Extract Promotes Collagen and Hyaluronic Acid Production in D-Galactose-Induced Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of Dehydrotumulosic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Dehydrotumulosic acid using mass spectrometry. This compound, a lanostane-type triterpenoid found in medicinal fungi, is of significant interest for its potential therapeutic properties. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices. While specific fragmentation data for this compound is limited in publicly available literature, this application note outlines a generalized experimental protocol and discusses the expected fragmentation pathways based on the analysis of structurally similar triterpenoids.

Introduction

This compound is a tetracyclic triterpenoid belonging to the lanostane family. Its chemical structure, characterized by a carboxylic acid side chain and multiple hydroxyl groups, dictates its behavior in mass spectrometry. The fragmentation of such molecules under ionization provides a unique fingerprint that can be used for structural elucidation and sensitive detection. This note details the anticipated fragmentation patterns and provides a protocol for analysis using modern mass spectrometry techniques.

Experimental Protocols

A generalized protocol for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented below. This protocol is based on methodologies reported for similar triterpenoid analyses.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. A series of working standard solutions can be prepared by diluting the stock solution with the initial mobile phase.

-

Biological Matrix Extraction (e.g., Plasma, Tissue Homogenate):

-

To 100 µL of the sample, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

-

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile or methanol

-

-

Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be: 0-2 min, 30% B; 2-10 min, 30-90% B; 10-12 min, 90% B; 12-12.1 min, 90-30% B; 12.1-15 min, 30% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated. For carboxylic acids, negative ion mode is often more sensitive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MS Analysis:

-

Full Scan (MS1): Acquire full scan spectra over a mass range of m/z 100-1000 to determine the precursor ion of this compound (C₃₁H₄₈O₄, Molecular Weight: 484.71 g/mol ).

-

Tandem MS (MS/MS): Select the precursor ion (e.g., [M-H]⁻ at m/z 483.35 or [M+H]⁺ at m/z 485.36) for collision-induced dissociation (CID). Optimize collision energy to achieve a characteristic fragmentation pattern.

-

Data Presentation: Expected Fragmentation of Lanostane-Type Triterpenoids

The fragmentation of this compound is expected to follow patterns observed for other lanostane and pentacyclic triterpenoids. Key fragmentation events include neutral losses of small molecules and cleavages within the ring system.

| Precursor Ion (m/z) | Proposed Neutral Loss / Fragmentation | Resulting Fragment Ion (m/z) | Interpretation |

| Negative Ion Mode ([M-H]⁻) | |||

| 483.35 | Loss of H₂O | 465.34 | Dehydration from one of the hydroxyl groups. |

| 483.35 | Loss of CO₂ | 439.36 | Decarboxylation of the carboxylic acid group. |

| 483.35 | Loss of H₂O and CO₂ | 421.35 | Consecutive loss of water and carbon dioxide. |

| 483.35 | Cleavage of the side chain | Varies | Fission at the bond connecting the side chain to the ring structure. |

| Positive Ion Mode ([M+H]⁺) | |||

| 485.36 | Loss of H₂O | 467.35 | Dehydration from one of the hydroxyl groups. |

| 485.36 | Loss of HCOOH | 439.36 | Loss of formic acid (common for carboxylic acids in positive mode). |

| 485.36 | Multiple losses of H₂O | Varies | Sequential dehydration events. |

| 485.36 | Retro-Diels-Alder (rDA) Cleavage | Varies | Characteristic fragmentation of the tetracyclic ring system. |

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound in negative ion mode. This pathway is based on the general fragmentation behavior of similar triterpenoid carboxylic acids.

Caption: Proposed ESI-MS/MS fragmentation of this compound ([M-H]⁻).

Experimental Workflow

The logical flow of the experimental and analytical process for characterizing the fragmentation pattern of this compound is depicted below.

Caption: Workflow for fragmentation analysis of this compound.

Conclusion

Application Notes & Protocols: Dehydrotumulosic Acid from Poria cocos

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrotumulosic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-hyperglycemic effects.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Poria cocos. The methodologies compiled herein are synthesized from established scientific literature to ensure reproducibility and reliability for research and drug development purposes.

Introduction

Poria cocos, also known as Fuling, is a well-regarded ingredient in traditional Chinese medicine.[3] Its therapeutic properties are largely attributed to its rich composition of triterpenoids and polysaccharides.[4] Among these, this compound is a key bioactive compound. This application note offers a comprehensive guide for researchers to efficiently isolate and quantify this valuable compound.

Extraction and Purification Protocols

Several methods for the extraction and purification of this compound from the dried sclerotium of Poria cocos have been reported. The following protocols outline two effective approaches: one employing ethanol as the primary extraction solvent and another using methanol, followed by various chromatographic steps.

Protocol 1: Ethanol-Based Extraction and Chromatographic Purification

This protocol is adapted from methodologies that utilize ethanol for initial extraction, followed by silica gel and C18 column chromatography.[5]

1. Initial Extraction:

-

Step 1.1: Pulverize the dried sclerotium of Poria cocos.

-

Step 1.2: Reflux 10 kg of the powdered material with 75% ethanol for 3 hours. Repeat this step three times.[5]

-

Step 1.3: Combine the ethanol extracts and concentrate them under vacuum to yield a crude extract.

2. Silica Gel Column Chromatography:

-

Step 2.1: Subject the concentrated crude extract to silica gel column chromatography (70-230 mesh).[5]

-

Step 2.2: Elute the column with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) mixtures with increasing polarity (e.g., 97:3, 96:4, 90:10), followed by pure methanol.[5]

-

Step 2.3: Collect fractions and monitor them using thin-layer chromatography (TLC).

3. C18 Column Chromatography:

-

Step 3.1: Further purify the fractions containing this compound on a C18 column to yield the purified compound.[5]

Protocol 2: Methanol-Based Extraction and Multi-Step Chromatography

This protocol provides an alternative using methanol for extraction, followed by macroporous resin and multi-stage HPLC purification.[6]

1. Initial Extraction:

-

Step 1.1: Crush the dried surface layer of Poria cocos (6.0 kg) into small pieces.

-

Step 1.2: Extract the material twice with 5 volumes of methanol at reflux for 2 hours.[6]

-

Step 1.3: Filter the extract and evaporate it under vacuum at 55°C to obtain the methanol extract.[6]

2. Macroporous Resin Column Chromatography:

-

Step 2.1: Suspend 200 g of the methanol extract in water and apply it to a D101 macroporous resin column.[6]

-

Step 2.2: Elute the column sequentially with water, 50% methanol, 70% methanol, and finally pure methanol.[6]

-

Step 2.3: Concentrate the methanol elution under vacuum to yield a white powder.[6]

3. Further Purification by HPLC:

-

Step 3.1: Dissolve the methanol-insoluble residue of the white powder in chloroform and purify it by silica gel chromatography using a chloroform/acetone gradient.[6]

-

Step 3.2: Subject the relevant fractions to semi-preparative HPLC on a C18 column with a methanol/water mobile phase to isolate pure this compound.[6]

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Quantitative Data Summary

The yield of this compound can vary depending on the starting material and the extraction method employed. The following table summarizes representative yields reported in the literature.

| Starting Material (Weight) | Extraction Solvent | Purification Method | Final Yield of this compound | Reference |

| Poria cocos dried sclerotium (10 kg) | 75% Ethanol | Silica gel and C18 column chromatography | 68 mg | [5] |

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantification of this compound in Poria cocos extracts is reversed-phase HPLC.[3][7]

1. Chromatographic Conditions:

-

Column: C18 column (e.g., 200 x 4.6 mm i.d., 5 µm particle size).[3]

-

Mobile Phase: A gradient of methanol-acetonitrile-2% glacial acetic acid or acetonitrile and 0.2% (v/v) formic acid/water.[3][7]

2. Standard and Sample Preparation:

-

Standard: Prepare a stock solution of purified this compound of known concentration in methanol.

-

Sample: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm microporous filter before injection.[3]

3. Quantification:

-

Construct a calibration curve using a series of dilutions of the standard solution.

-

Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Biological Activity and Signaling Pathways

This compound and other triterpenes from Poria cocos have been shown to influence various cellular signaling pathways. For instance, extracts of Poria cocos have been reported to modulate the PI3K-Akt signaling pathway, which is crucial for cell growth and survival.[4]

Postulated PI3K-Akt Signaling Pathway Modulation

References

- 1. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3 beta-p-hydroxybenzoylthis compound from Poria cocos, and its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Pharmacological Mechanism of Poria cocos-Based Formulas Combined With Chemotherapy for Ovarian Cancer: A Integrated Systems Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. Determination of Cultivation Regions and Quality Parameters of Poria cocos by Near-Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dehydrotumulosic Acid Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotumulosic acid, a lanostane-type triterpenoid isolated from the fungus Poria cocos, has garnered significant interest in pharmacological research due to its diverse biological activities. Preliminary studies have indicated its potential as an anti-hyperglycemic, anti-inflammatory, and anti-tumor agent. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines, a critical step in the evaluation of its therapeutic potential. The following protocols for the MTT cytotoxicity assay and the Annexin V-FITC/PI apoptosis assay are foundational methods for determining the compound's efficacy and mechanism of action at the cellular level.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound across a wide range of cancer cell lines, the following table summarizes the half-maximal inhibitory concentration (IC50) values of closely related triterpenoids isolated from Poria cocos. These values can serve as a preliminary guide for selecting appropriate concentration ranges for initial experiments with this compound.

Table 1: Cytotoxicity of Triterpenoids from Poria cocos on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Poricotriol A | HL-60 | Leukemia | 1.2 |

| A549 | Lung | 5.5 | |

| CRL1579 | Melanoma | 3.4 | |

| NIH:OVCAR-3 | Ovary | 4.8 | |

| SK-BR-3 | Breast | 5.1 | |

| DU145 | Prostate | 2.9 | |

| Pachymic Acid | Panc-1 | Pancreatic | > 50 |

| MiaPaca-2 | Pancreatic | > 50 | |

| AsPc-1 | Pancreatic | > 50 | |

| BxPc-3 | Pancreatic | > 50 | |

| Dehydropachymic Acid | Panc-1 | Pancreatic | 1.02 |

| Polyporenic Acid C | Panc-1 | Pancreatic | 21.76 |

Data compiled from studies on related Poria cocos triterpenoids. Researchers should perform their own dose-response experiments to determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize the cells, perform a cell count, and adjust the cell suspension to a density of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range, based on related compounds, is 1-100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Annexin V-FITC/PI Apoptosis Assay

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell line

-

Complete cell culture medium

-

6-well cell culture plates

-